molecular formula C6H12O6 B118611 D-Galactose-2-d CAS No. 64429-86-3

D-Galactose-2-d

Cat. No. B118611
CAS RN: 64429-86-3
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-ODFFSVOISA-N
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Description

D-Galactose-2-d, also known as 2-Deoxy-D-galactose, is a glucose analog that shows a wide range of biological activities . It can inhibit glycolysis and thereby tumor growth, interfere with the biosynthetic processing of glycoproteins, and exhibit antiviral activity and hepatotoxicity . It can also be incorporated into rat gangliosides GM 2 and GD 3 in positions normally occupied by galactose .


Synthesis Analysis

The synthesis of D-Galactose-2-d involves various biotechnological processes. One of the main research directions is microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass . For instance, 2-Amino-2-deoxy-D-galactose was prepared from allyl 2-benzamido-3-O-benzyl-2-deoxy-4,6-di-O-methyl-sulphonyl-β-D-glucopyranoside via allyl 2-benzamido-3-O-benzyl-2-deoxy-β-D-galactopyranoside .


Chemical Reactions Analysis

D-Galactose is useful as a raw material for biomass fuel production or low-calorie sweetener production . It can be converted to D-tagatose through the bioconversion process involving L-arabinose isomerase . In addition, D-galactose reacts with reagents like NaBH4 .


Physical And Chemical Properties Analysis

D-Galactose-2-d is a white crystalline solid . It is easily soluble in water (solubility, 215 g/100 mL at 25 °C) and slightly soluble in ethanol and glycerol .

Scientific Research Applications

Biomass Fuel Production

D-Galactose-2-d is being utilized as a raw material for biomass fuel production . Through microbial fermentation, galactose-rich biomass from macroalgae, plants, and dairy wastes can be converted into biofuels . This process includes innovative pretreatment methods and technological advancements in fermentation to optimize the yield and efficiency of biofuel production.

Low-Calorie Sweetener Production

The enzyme-catalyzed conversion of D-Galactose-2-d to D-Tagatose offers a promising low-calorie sweetener alternative. Recent studies focus on the genetic modification of L-arabinose isomerase to enhance the bioconversion efficiency . This application is particularly significant as there is a growing demand for healthier sweetener options.

Drug Delivery Systems

D-Galactose-2-d serves as a ligand for targeted drug delivery systems. By attaching galactose to drugs or drug-loaded nanoparticles, it’s possible to enhance cellular uptake in cells that express galactose receptors, such as hepatocytes and certain cancer cells . This specificity improves the therapeutic index of drugs and minimizes side effects.

Diagnostics and Liver Function Tests

In diagnostics, D-Galactose-2-d is used in tests like the galactose elimination capacity test , which assesses liver function and hepatic functional reserve . This application is crucial for the early detection and management of liver diseases.

Theranostics

Combining therapeutic and diagnostic functions, D-Galactose-2-d-based theranostic agents are designed to deliver drugs and simultaneously monitor the treatment response . This dual functionality is valuable for personalized medicine, allowing for real-time tracking of drug efficacy.

Aging Research

D-Galactose-2-d is employed in creating accelerated aging models in animals. This application is vital for studying the mechanisms of aging and developing interventions to mitigate age-related diseases .

Enzyme Characterization and Modification

Research on D-Galactose-2-d includes the characterization and genetic modification of enzymes like L-arabinose isomerase. These studies aim to improve the enzymes’ stability and activity for various biotechnological applications .

Food Science and Preservation

D-Galactose-2-d is explored for its potential in food preservation and quality modification. Its properties can be harnessed to improve the shelf-life and nutritional value of food products .

Mechanism of Action

D-Galactose-2-d has been suggested to act as an inhibitor of fucosylation . It also plays a role in the aging process, where it increases inflammatory markers such as cyclooxygenase 2 (COX-2), inducible nitric oxide synthase (iNOS), nitric oxide synthase 2 (NOS-2), IL-1β, IL-6, TNF-α, nuclear factor kappa B (NF-κB), p-NF-κBp65, p-IκBα, p-IκKα, p-IκKβ, and thioredoxin-interacting protein (Txnip) .

Future Directions

D-Galactose-2-d has potential applications in various fields. For instance, it can be used for biofuel production from galactose-rich biomass . It can also be used for the production of low-calorie sweeteners as people pay more attention to health . Furthermore, D-Galactose-2-d has been used in studies on aging, where it has been shown to increase inflammatory markers .

properties

IUPAC Name

(3R,4S,5R,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-ODFFSVOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H]([C@H]([C@H](OC1O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Galactose-2-d

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of D-Galactose-2-d?

A1: D-Galactose-2-d acts as a fucosylation inhibitor. Fucosylation is a type of glycosylation where a fucose sugar is added to proteins or lipids. This process is catalyzed by enzymes called fucosyltransferases (FUTs). D-Galactose-2-d inhibits the activity of FUTs, thereby reducing the addition of fucose sugars to molecules. [, , , , ] This inhibition of fucosylation can have a wide range of downstream effects on cellular processes, particularly those related to inflammation and immune response.

Q2: What specific cell types and disease models have been studied in relation to D-Galactose-2-d's effects on fucosylation?

A2: Research has shown that D-Galactose-2-d effectively inhibits fucosylation in macrophages, key immune cells involved in inflammatory responses. [, , ] Specifically, studies have demonstrated that D-Galactose-2-d can:

  • Reduce inflammatory macrophage differentiation: D-Galactose-2-d hinders the differentiation of macrophages into the pro-inflammatory M1 phenotype, suggesting a role in regulating macrophage polarization. [, ]
  • Suppress T-cell activation and proliferation: D-Galactose-2-d limits T-cell activation and proliferation, both in vitro and in vivo, indicating potential in modulating immune responses. []
  • Impact ocular surface health: Research in mouse models of dry eye disease (DED) demonstrated that D-Galactose-2-d reduced corneal epithelial defects and increased tear production, suggesting a potential therapeutic avenue for DED. []

Q3: How does D-Galactose-2-d's inhibition of fucosylation translate to therapeutic potential in diseases like rheumatoid arthritis?

A3: Rheumatoid arthritis (RA) is characterized by chronic inflammation and joint damage. Studies using D-Galactose-2-d in animal models of RA have shown promising results. [, , ] These include:

  • Reduced arthritis severity: Treatment with D-Galactose-2-d significantly reduced the severity of collagen-induced arthritis in mice, suggesting its potential as a disease-modifying agent. [, ]
  • Modulation of immune responses: D-Galactose-2-d decreased the levels of pro-inflammatory cytokines, such as TNF-α, and reduced the number of inflammatory macrophages in lymph nodes, indicating its ability to dampen the inflammatory response associated with RA. [, ]
  • Regulation of macrophage phenotype: By inhibiting fucosylation, D-Galactose-2-d appears to promote a shift in macrophage polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype, potentially contributing to its therapeutic effects in RA. []

Q4: What is the structural characterization of D-Galactose-2-d?

A4: D-Galactose-2-d (2-deoxy-D-galactose) is a deoxy sugar that is structurally similar to D-galactose, but lacks a hydroxyl group at the C-2 position.

    Q5: What are the potential implications of D-Galactose-2-d affecting renal sugar transport, as observed in the winter flounder study?

    A5: While the primary focus of recent research on D-Galactose-2-d centers around its fucosylation inhibition properties, an earlier study in winter flounder revealed its interaction with renal sugar transport. [] The study demonstrated that D-Galactose-2-d is secreted by the kidneys and that this secretion is influenced by the presence of other sugars like glucose and galactose. [] This finding suggests that D-Galactose-2-d might interact with sugar transporters in the kidneys, potentially influencing sugar handling and excretion. Further investigation is needed to fully understand the implications of these interactions in mammals, particularly in the context of long-term administration.

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